molecular formula C24H30O3 B12079692 17R-Drospirenone CAS No. 93920-59-3

17R-Drospirenone

Cat. No.: B12079692
CAS No.: 93920-59-3
M. Wt: 366.5 g/mol
InChI Key: METQSPRSQINEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17R-Drospirenone, also known as 17-epi-Drospirenone with the CAS number 90457-65-1, is a stereoisomer of the synthetic progestin Drospirenone and is primarily used as a reference standard in pharmaceutical research and development . It is identified as a key impurity or related compound (Drospirenone Impurity E) in the analysis of Drospirenone active pharmaceutical ingredient (API) . With a molecular formula of C 24 H 30 O 3 and a molecular weight of 366.49 g/mol, it serves as a critical tool for researchers in method development, quality control, and ensuring the purity and stability of pharmaceutical products containing Drospirenone . Drospirenone, the parent compound, is a well-characterized progestin used in contraceptives and menopausal hormone therapy . It acts as an agonist of the progesterone receptor, an antagonist of the mineralocorticoid receptor, and displays anti-androgenic activity . This pharmacological profile, which closely mimics that of natural progesterone, is leveraged in treatments for conditions like premenstrual dysphoric disorder and moderate acne . The study of isomers like 17R-Drospirenone is essential for understanding the structure-activity relationships of steroidal compounds and for maintaining the highest quality standards in drug manufacturing. This product is intended FOR RESEARCH USE ONLY (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METQSPRSQINEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860831
Record name 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydro-3'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-furan]-3,5'(4H,4'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93920-59-3
Record name 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydro-3'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-furan]-3,5'(4H,4'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 17r Drospirenone

Regioselective and Stereoselective Synthesis Strategies

The primary challenge in synthesizing 17R-Drospirenone lies in the precise control of stereochemistry at the C-17 position and the construction of the spirolactone moiety. thieme-connect.comresearchgate.net Numerous strategies have been developed to address these challenges, moving away from classical routes that often required harsh reagents and produced significant isomeric impurities. thieme-connect.comgoogle.com

A significant advancement in Drospirenone (B1670955) synthesis involves the use of olefin metathesis, a powerful carbon-carbon bond-forming reaction. thieme-connect.comunibo.it A nonclassical, stereoselective semi-synthesis utilizes a highly efficient cross-metathesis reaction as the key step. researchgate.netunibo.it This approach employs the second-generation Grubbs-Hoveyda catalyst to introduce the necessary ester moiety at the C-17 position. thieme-connect.comunibo.it

The reaction involves the cross-metathesis of a 17-vinyl steroid intermediate with an acrylate ester. mdpi.com This method is notable for its efficiency and for proceeding without the need for protecting groups on the steroid's hydroxyl functions. thieme-connect.comresearchgate.net Furthermore, it avoids the use of harmful heavy-metal-based oxidants, which were common in earlier synthetic routes, presenting a more environmentally benign alternative. thieme-connect.comresearchgate.net The Grubbs-Hoveyda catalyst demonstrates excellent tolerance to various functional groups present in the steroid nucleus, contributing to the high efficiency of the reaction. unibo.itbeilstein-journals.orgcolab.ws

CatalystReaction TypeKey AdvantageYield
Grubbs-Hoveyda (2nd Gen) Cross-MetathesisAvoids heavy-metal oxidants; no protecting groups needed. thieme-connect.comresearchgate.netGood (55%) researchgate.net

Achieving the correct (17R) configuration is paramount for the biological activity of Drospirenone. Stereocontrolled functionalization at the C-17 carbonyl group of a steroidal precursor is a critical step in most synthetic pathways. researchgate.netgoogle.com Classical approaches often involve the addition of a three-carbon synthon to the 17-keto group. google.comnih.gov

One established method involves the addition of the lithium acetylide of ethyl propiolate to a 17-keto steroid intermediate. nih.gov This reaction sets the stage for the eventual formation of the spirolactone. Another common strategy is the addition of a metallated propargyl alcohol to the 17-keto group. researchgate.netgoogle.com The subsequent stereoselective reduction of the resulting tertiary allylic alcohol is crucial for establishing the desired stereochemistry at C-17. mdpi.com Hydrogenation over a palladium catalyst is often employed for this transformation, which proceeds with high stereoselectivity. mdpi.comchemicalbook.com The choice of reagents and reaction conditions is critical to prevent epimerization at the C-17 position, a common side reaction under acidic conditions. thieme-connect.comgoogle.com

The construction of the 21,17-spirolactone structure is the defining feature of Drospirenone's synthesis. thieme-connect.com Following the functionalization at C-17, the appended side chain must be cyclized to form the γ-lactone ring.

Alternative strategies involve the oxidation of a 17-(3-hydroxypropyl) side chain. thieme-connect.com However, these methods traditionally relied on heavy-metal oxidants like chromic acid or ruthenium(III) chloride. thieme-connect.com More modern approaches focus on milder and more selective oxidation methods to close the lactone ring. For instance, after forming the necessary carboxylic acid side chain, cyclization can be induced by treatment with p-toluenesulfonic acid. mdpi.comchemicalbook.com

Precursor Side Chain at C-17Key Reaction for CyclizationReagents
Ester from Cross-Metathesis Hydrogenation & LactonizationH₂, Pd/C thieme-connect.commdpi.com
Propargyl Alcohol Adduct Hydrogenation & Acid-catalyzed cyclizationH₂/Lindlar catalyst, then p-TsOH mdpi.comchemicalbook.com
17-(3-hydroxypropyl) chain Oxidation & LactonizationHeavy-metal oxidants (classical) thieme-connect.com

Novel Synthetic Routes and Intermediate Compounds

Research continues to explore more efficient and innovative pathways to 17R-Drospirenone, focusing on non-traditional methods and the strategic use of key intermediates.

The central role of 17-keto steroid derivatives as key intermediates in Drospirenone synthesis is well-established. google.comnewdrugapprovals.org A common precursor is (6R,7R,8R,9S,10R,13S,14S,15S,16S)-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-3,17-dione, also known as a 17-keto derivative of Drospirenone. labshake.compharmaffiliates.comnih.gov

The synthesis of this key intermediate and its subsequent transformation into Drospirenone are pivotal. google.com Various methods are employed to introduce the required three-carbon side chain at the C-17 position of this intermediate. google.com These include reactions with carbanions derived from propargyl alcohol or the use of methylene ylides to form an oxirane, which is then opened to introduce the side chain. google.com The advantage of using a 17-keto intermediate is that it allows for the stereoselective addition of the side chain, which ultimately defines the stereochemistry of the final spirolactone. researchgate.netgoogle.com

Optimization of Reaction Conditions and Reagent Selection (e.g., Trichloroisocyanuric Acid, Dichloroisocyanuric Acid)

In the synthesis of drospirenone, the oxidation steps are critical for achieving high yields and purity. Modern methodologies have employed reagents such as 1,3,5-trichloro-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione (Trichloroisocyanuric Acid, TCCA) and 1,3-dichloro-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione (Dichloroisocyanuric Acid, DCCA) as effective oxidants. wipo.int These reagents are stable, solid compounds that are easier and safer to handle compared to gaseous chlorine. wikipedia.orgenamine.net

The optimization of reaction conditions using TCCA involves careful selection of solvents, bases, and temperature. google.com Research has shown that a combination of dichloromethane and acetone is an effective solvent system. The reaction is typically performed in the presence of a base, such as pyridine, to facilitate the oxidation process. google.com Temperature control is crucial, with reactions often conducted at around 20-25°C to ensure selectivity and minimize side-product formation. google.com

A key advantage of using TCCA or DCCA is that their reduction byproduct, cyanuric acid, is a solid that can be easily removed from the reaction mixture by filtration. enamine.netgoogle.com This simplifies the purification process. The molar ratio of the oxidant to the steroid substrate is also a critical parameter, with studies indicating that approximately 1 mole of TCCA per mole of the substrate, in the presence of about 3.4 moles of pyridine, provides optimal results for certain oxidation steps. google.com

Table 1: Optimized Reaction Conditions for Oxidation using TCCA
ParameterOptimized ConditionReference
Oxidizing ReagentTrichloroisocyanuric Acid (TCCA) wipo.intgoogle.com
Solvent SystemDichloromethane / Acetone google.com
BasePyridine google.com
Temperature20-25°C google.com
Molar Ratio (TCCA:Substrate)~1 : 1 google.com
Molar Ratio (Base:Substrate)~3.4 : 1 google.com

Yield and Purity Considerations in Research-Scale Synthesis

Other processes focusing on specific transformations have demonstrated higher efficiency for individual steps. For example, syntheses utilizing a ruthenium salt as an oxidant have yielded crude drospirenone with a chromatographic purity of 93%, which can be further enhanced through subsequent purification techniques like chromatography. google.com The development of processes using reagents like TCCA and DCCA aims to produce drospirenone in high yields and purity directly, minimizing the need for extensive purification. wipo.int

Table 2: Reported Yield and Purity in Drospirenone Synthesis
Synthetic ApproachReported Yield/PurityReference
8-Step Total Synthesis2% Overall Yield researchgate.net
Oxidation with Ruthenium Salt93% Chromatographic Purity (Crude) google.com
Process using TCCA/DCCAAimed at High Yield and Purity wipo.int

Isomeric Purity and Control of Stereochemistry

The stereochemistry of drospirenone is critical to its biological activity. The desired, active compound is the 17S-isomer, while 17R-Drospirenone is considered an impurity with a reversed configuration at the 17-spirolactone ring and lacks biological activity. chemicalbook.com Therefore, controlling the stereochemistry to prevent the formation of the 17R-epimer is a significant challenge in its synthesis.

A primary difficulty arises in the final stages of many synthetic routes. It has been documented that 15,16-methylene-17-spirolactones are susceptible to rearrangement under mild acidic conditions, which can lead to the formation of the "inverted" 17R-spirolactone. google.com This isomerization presents a significant purification challenge, as the 17R and 17S isomers possess very similar physicochemical properties, often necessitating chromatographic separation. google.com

To overcome this, synthetic strategies are designed to be stereospecific, aiming to establish the correct stereocenter early and maintain it throughout the reaction sequence. researchgate.net This involves the use of chiral starting materials or asymmetric catalysis to guide the formation of the desired isomer exclusively. orchid-chem.comrijournals.com The rigorous control and verification of stereochemistry are essential, requiring specialized analytical methods to ensure the isomeric purity of the final active pharmaceutical ingredient. researchgate.net

Table 3: Comparison of Drospirenone Isomers
FeatureDrospirenone (17S-isomer)17R-DrospirenoneReference
StereochemistryCorrect 17-spirolactone configurationReversed ("inverted") 17-spirolactone configuration chemicalbook.comgoogle.com
Biological ActivityActive progestinInactive chemicalbook.com
Synthetic StatusTarget compoundProcess-related impurity chemicalbook.comgoogle.com
Formation Risk-Can form via rearrangement under acidic conditions google.com

Molecular and Cellular Mechanism of Action

Downstream Signaling Pathways and Gene Expression Modulation (in vitro studies)

Functional Antiestrogenic Effects

Drospirenone (B1670955) (DRSP) exhibits functional antiestrogenic activities, which are not mediated by blocking estrogen receptors but are a consequence of its potent progestogenic and antigonadotropic properties. researchgate.netwikipedia.org As an agonist of the progesterone (B1679170) receptor (PR), drospirenone's primary mechanism for functional antiestrogenicity involves the suppression of gonadotropin secretion from the pituitary gland. wikipedia.org

Activation of the PR by drospirenone inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.org This antigonadotropic effect leads to the suppression of follicular development and anovulation, thereby inhibiting the ovarian production of sex hormones, including estradiol (B170435). wikipedia.org By reducing the endogenous levels of estradiol, drospirenone functionally counteracts estrogenic influence throughout the body. researchgate.net This mechanism is distinct from that of estrogen receptor antagonists, as it focuses on diminishing the production of estrogens rather than blocking their action at the receptor level.

Influence on Renin-Angiotensin-Aldosterone System (RAAS) Components at Cellular Level

Drospirenone is a derivative of 17α-spirolactone and is unique among synthetic progestins for its antimineralocorticoid activity, which directly influences the components of the Renin-Angiotensin-Aldosterone System (RAAS). nih.govnih.gov This activity stems from its ability to act as a competitive antagonist at the mineralocorticoid receptor (MR), thereby blocking the effects of aldosterone (B195564). patsnap.comclinpgx.org

The interaction of drospirenone with the RAAS is a key aspect of its pharmacological profile. Estrogens can stimulate the RAAS by increasing the hepatic synthesis of angiotensinogen (B3276523) (also known as plasma renin substrate), which can lead to increased aldosterone levels, promoting sodium and water retention. nih.govnih.gov Drospirenone's antialdosterone properties counteract this effect. nih.govnih.gov By blocking aldosterone at the MR in the kidney, drospirenone promotes moderate sodium and water excretion. patsnap.com

This blockade triggers an endogenous counter-regulatory response. nih.gov The body compensates for the natriuretic effect by increasing the activity of the RAAS. Research findings consistently show that administration of drospirenone leads to a compensatory rise in plasma renin activity (PRA) and plasma aldosterone concentration (PAC). nih.govendocrine-abstracts.orgoup.comresearchgate.net

One study in healthy female volunteers evaluated the effects of drospirenone alone. A dose-dependent increase in plasma aldosterone was observed, indicative of its antimineralocorticoid effect. nih.gov

RAAS ComponentEffect of Drospirenone (0.5-3.0 mg/day)Dose-Dependency
Plasma Aldosterone (P-Aldo)IncreaseYes
Plasma Renin Activity (PRA)IncreaseNo

Data sourced from Oelkers, W. et al. (1995). nih.gov

When combined with ethinylestradiol, which stimulates plasma renin substrate, the effect on RAAS is more pronounced. Studies comparing a combination of ethinylestradiol/drospirenone with ethinylestradiol/desogestrel found markedly greater increases in both PRA and plasma aldosterone with the drospirenone-containing preparation. nih.gov

RAAS ComponentEffect of Ethinylestradiol/DrospirenoneEffect of Ethinylestradiol/Desogestrel
Plasma Renin Substrate (PRS)IncreaseSlightly more pronounced increase
Plasma Renin Activity (PRA)Markedly greater increaseMinimal change
Plasma Aldosterone (P-Aldo)Markedly increasedMinimal change

Data sourced from Oelkers, W. et al. (1995). nih.gov

Further research confirmed these compensatory changes, showing significant increases in aldosterone and PRA after three weeks of treatment with an ethinylestradiol plus drospirenone combination. oup.comresearchgate.net These increases are interpreted as the physiological response to the antimineralocorticoid activity of drospirenone. nih.govresearchgate.net Drospirenone causes an increase in plasma renin activity and plasma aldosterone, a direct result of its mild antimineralocorticoid activity. drugs.com

Regulation of Endothelial Nitric Oxide (NO) Synthesis

Drospirenone has been shown to increase the synthesis of endothelial nitric oxide (NO), a key regulator of vascular tone and health. nih.govoup.comoup.com This effect is achieved through a dual mechanism involving both the progesterone receptor (PR) and the mineralocorticoid receptor (MR). nih.govoup.com

Firstly, through its action on the progesterone receptor, drospirenone rapidly activates endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. nih.govoup.comoup.com This activation occurs via non-genomic signaling pathways, specifically involving mitogen-activated protein kinases (MAPK) and phosphatidylinositol 3-kinase (PI3K). nih.govoup.comoup.com In addition to rapid activation, drospirenone also enhances the expression of the eNOS enzyme. nih.govoup.com

Secondly, drospirenone's antimineralocorticoid activity contributes significantly to NO regulation. Aldosterone has been shown to reduce the expression of eNOS in endothelial cells. nih.govoup.com By acting as an antagonist at the mineralocorticoid receptor, drospirenone counteracts this suppressive effect of aldosterone, thereby helping to maintain or increase eNOS expression. nih.govoup.comoup.com This action is a distinguishing feature of drospirenone, as it is not shared by progesterone or medroxyprogesterone (B1676146) acetate (B1210297) (MPA). nih.govoup.com

Importantly, unlike MPA, drospirenone does not interfere with the induction or activation of eNOS stimulated by estradiol. nih.govoup.com This allows for the beneficial vascular effects of estrogen on NO synthesis to remain intact. nih.govnih.gov The combined actions on both progesterone and mineralocorticoid receptors result in a net increase in NO synthesis, which may contribute to the neutral or potentially beneficial effects of drospirenone on blood pressure. nih.govnih.govoup.com

CompoundEffect on eNOS Activation/Expression (via PR)Effect on Aldosterone-Induced eNOS Reduction (via MR)Interaction with Estradiol-Induced eNOS Activation
Drospirenone (DRSP)IncreasesAntagonizes (prevents reduction)Does not interfere
Progesterone (P)IncreasesNo effect-
Medroxyprogesterone Acetate (MPA)No effect/AntagonizesNo effectInterferes (antagonizes)

Data sourced from Simoncini, T. et al. (2007). nih.govoup.comoup.com

Preclinical Pharmacological Investigations and Biological Activities in Vitro & Animal Models

Effects on Reproductive System Models (animal)

Drospirenone (B1670955) has demonstrated significant effects on various aspects of the reproductive system in animal models, including the inhibition of ovulation, transformation of the endometrium, and maintenance of pregnancy.

Drospirenone effectively inhibits ovulation by suppressing the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. This antigonadotropic activity disrupts the normal ovulatory cycle. Studies in rats and mice have consistently shown that drospirenone inhibits ovulation. slinda.uynih.govresearchgate.netnih.govresearchgate.net In vitro studies have also indicated that drospirenone possesses a relative binding affinity to the progesterone (B1679170) receptor, which is crucial for its progestogenic effects, including ovulation inhibition. europeanreview.orgwikipedia.org

In preclinical studies, drospirenone has been shown to stimulate endometrial transformation in rabbits. slinda.uynih.govresearchgate.netnih.govresearchgate.net In rabbit models, full endometrial transformation was achieved with subcutaneous administration of 1 mg of drospirenone per animal per day. researchgate.net More detailed studies indicated that distinct endometrial responses were observed at doses as low as 0.1 to 0.3 mg/animal subcutaneously, with full transformation occurring at 1.0 mg/animal/day. researchgate.net Drospirenone also demonstrated uterine activity in mice, with vehicle levels of cellular proliferation achieved at doses between 5 and 30 mg/kg. nih.gov

Drospirenone has demonstrated the ability to promote the maintenance of pregnancy in animal models, particularly in rats. slinda.uynih.govresearchgate.netnih.govresearchgate.net In ovariectomized pregnant rats, drospirenone administration, both subcutaneously and orally, efficiently maintained pregnancy. For instance, an oral split dose of 0.5 mg/animal six times a day resulted in an 82.9% pregnancy maintenance rate. slinda.uy When administered concurrently with ethinyl estradiol (B170435) in ovariectomized pregnant rats, drospirenone at 3 mg/day subcutaneously maintained pregnancy at levels comparable to intact control animals. hres.ca These findings highlight drospirenone's potent progestogenic activity, which is essential for sustaining pregnancy.

Antiandrogenic Actions in Animal Models

Drospirenone exhibits significant antiandrogenic activity, which is a key characteristic differentiating it from many other synthetic progestins. This activity is mediated through multiple pathways, including the inhibition of accessory sex organ growth and interference with androgen synthesis and receptor binding.

In castrated male rats treated with testosterone (B1683101), drospirenone demonstrated a dose-dependent inhibition of the growth of accessory sex organs, specifically the prostate and seminal vesicles. slinda.uyresearchgate.netnih.govresearchgate.netnih.govfda.govpharmacompass.comnih.gov In these models, drospirenone's antiandrogenic potency was found to be approximately one-third that of cyproterone (B1669671) acetate (B1210297), a well-established antiandrogen. slinda.uynih.govresearchgate.netnih.govresearchgate.netnih.gov It was also noted to be superior in potency to spironolactone. researchgate.netdovepress.com

Table 1: Comparative Antiandrogenic Potency in Animal Models

CompoundTarget EffectRelative Potency (vs. Cyproterone Acetate)Reference
17R-DrospirenoneInhibition of accessory sex organ growth (rats)~1/3 slinda.uynih.govresearchgate.netnih.govresearchgate.netnih.gov
17R-DrospirenoneInhibition of accessory sex organ growth (rats)Superior to Spironolactone researchgate.netdovepress.com
17R-DrospirenoneInhibition of accessory sex organ growth (rats)~1/3; Superior to Spironolactone dovepress.com

Drospirenone's antiandrogenic effects are further supported by its in vitro actions on androgen synthesis and receptor binding. In vitro studies have shown that drospirenone inhibits androgen receptor-mediated transcriptional activation and blocks the action of 5-α-reductase, thereby reducing the conversion of testosterone to the more potent dihydrotestosterone (B1667394) (DHT). nih.gov

While drospirenone exhibits a lower affinity for the androgen receptor compared to potent androgens like DHT, it still demonstrates significant antiandrogenic activity. wikipedia.orgdrugbank.com In vitro binding studies indicate a relative binding affinity to the androgen receptor, with some sources citing approximately 0.6% affinity compared to DHT (100%), and others noting a 3% relative binding affinity. slinda.uyeuropeanreview.orgwikipedia.org Crucially, drospirenone does not activate the androgen receptor; instead, it acts as an antagonist, distinctly antagonizing androgen-stimulated transcriptional activation. wikipedia.orgnih.govnih.gov This dual action—inhibition of androgen synthesis and receptor antagonism—underpins its antiandrogenic profile.

Table 2: Androgen Receptor Binding Affinity

CompoundReceptor TargetRelative Binding Affinity (vs. Reference)NotesReference
17R-DrospirenoneAndrogen ReceptorLow affinityBinds to serum albumin, not SHBG/CBG drugbank.com
17R-DrospirenoneAndrogen Receptor0.6% (vs. DHT) slinda.uy
17R-DrospirenoneAndrogen ReceptorNo relevant bindingDoes not activate AR nih.gov
17R-DrospirenoneAndrogen Receptor~3%Low affinity europeanreview.orgwikipedia.org
17R-DrospirenoneAndrogen Receptor1-65% (vs. Metribolone)Antagonist wikipedia.org

Other Investigated Biological Activities (preclinical)

Effects on Breast Tissue Cells (e.g., proliferation/migration in preclinical research)

Preclinical research has explored the effects of 17R-Drospirenone (DRSP) on the proliferation and migration of breast cells, comparing its actions to other progestins. Studies utilizing human benign epithelial breast cells (HMECs) and human breast cancer cell lines have provided insights into its behavior.

In experiments involving HMECs incubated with growth factors, DRSP, along with progesterone, demonstrated a significant inhibition of cell proliferation. In contrast, medroxyprogesterone (B1676146) acetate (MPA) and levonorgestrel (B1675169) (LNG) showed no such inhibitory effect under the same conditions researchgate.net. When tested on human estrogen and progesterone receptor-positive primary breast cancer cells (HCC1500 and T-47D) in the presence of estradiol (E2), DRSP, progesterone, MPA, and LNG were all found to significantly inhibit proliferation. Notably, in T-47D cells, DRSP and progesterone were more effective inhibitors at a concentration of 10 μM compared to LNG and MPA researchgate.net.

Further investigations have compared the potency of different progestins in inhibiting the proliferation of the estrogen-responsive MCF-7 BUS breast cancer cell line. In this context, drospirenone was identified as the least potent progestin, while MPA exhibited greater potency than estradiol. Additionally, while all tested progestins enhanced anchorage-independent growth, MPA promoted a greater number of colonies than progesterone, nestorone, or drospirenone researchgate.net.

Research has also examined the effects of DRSP on breast cancer cell migration and invasion. Studies involving T47-D breast cancer cells, with or without 17β-estradiol, investigated the actions of DRSP alongside other progestins like MPA, progesterone, and nestorone. These investigations aimed to link cellular behaviors to the regulation of actin-regulatory proteins and cytoskeletal remodeling nih.gov. Some preclinical research has indicated that drospirenone, similar to certain other progestins, can stimulate the proliferation and migration of breast cancer cells wikipedia.org.

Genotoxicity studies have also been conducted, evaluating the effects of drospirenone and ethinylestradiol in human breast cells (MCF-7) in vitro. These studies reported DNA damage in breast cells at exposure concentrations approximately 100-fold higher than those normally found in human blood, particularly after metabolic activation by mouse liver S-9 fraction. Co-exposure with both compounds at median levels resulted in a potentiation of DNA damage nih.govresearchgate.net.

Table 1: Preclinical Effects of Drospirenone on Breast Cell Proliferation

ProgestinCell TypeTreatment ConditionEffect on ProliferationReference
DRSPHMECs+ Growth Factors (GF)Significant Inhibition researchgate.net
PHMECs+ Growth Factors (GF)Significant Inhibition researchgate.net
LNGHMECs+ Growth Factors (GF)No Effect researchgate.net
MPAHMECs+ Growth Factors (GF)No Effect researchgate.net
DRSPHCC1500+ Estradiol (E2)Significant Inhibition researchgate.net
PHCC1500+ Estradiol (E2)Significant Inhibition researchgate.net
MPAHCC1500+ Estradiol (E2)Significant Inhibition researchgate.net
LNGHCC1500+ Estradiol (E2)Significant Inhibition researchgate.net
DRSPT-47D+ Estradiol (E2)Significant Inhibition researchgate.net
PT-47D+ Estradiol (E2)Significant Inhibition researchgate.net
MPAT-47D+ Estradiol (E2)Significant Inhibition researchgate.net
LNGT-47D+ Estradiol (E2)Significant Inhibition researchgate.net
DRSPMCF-7 BUS(Potency comparison)Least potent researchgate.net
MPAMCF-7 BUS(Potency comparison)More potent than E2 researchgate.net

Note: DRSP = Drospirenone, P = Progesterone, LNG = Levonorgestrel, MPA = Medroxyprogesterone acetate, E2 = Estradiol, HMECs = Human Mammary Epithelial Cells.

Table 2: Preclinical Effects of Drospirenone on Breast Cell Migration and Invasion

ProgestinCell TypeTreatment ConditionEffect on Migration/InvasionReference
DRSPT47-DAlone or with 17β-estradiolInvestigated for effects on migration and invasion nih.gov
MPAT47-DAlone or with 17β-estradiolInvestigated for effects on migration and invasion nih.gov
PT47-DAlone or with 17β-estradiolInvestigated for effects on migration and invasion nih.gov
NEST47-DAlone or with 17β-estradiolInvestigated for effects on migration and invasion nih.gov

Note: NES = Nestorone.

Potential Modulatory Effects on Vitamin D Metabolism Pathways

The relationship between oral contraceptive (OC) use, including those containing drospirenone, and vitamin D metabolism has been an area of emerging research. Studies suggest that OC use may influence circulating levels of vitamin D metabolites.

Preclinical and clinical observations indicate that oral contraceptives, particularly those containing ethinylestradiol (EE2) and drospirenone, are associated with higher serum levels of 25-hydroxyvitamin D (25[OH]D) in healthy individuals nih.gov. One study reported that the use of EE2 and drospirenone in combined oral contraceptives increased circulating 25(OH)D levels in premenopausal, healthy women nih.gov. This finding aligns with broader observations that OC use, in general, can increase circulating levels of 25(OH)D kup.at.

The mechanisms underlying this association are not fully elucidated, but research has explored potential links involving the renin-angiotensin-aldosterone system (RAAS). Vitamin D receptor (VDR) complex is known to inhibit renin expression in vitro, and insufficient vitamin D status is associated with increased renin activity. Studies have noted an inverse correlation between 25(OH)D levels and renin activity, as well as elevated circulating levels of angiotensin II nih.gov. Furthermore, studies on spironolactone, a compound structurally related to drospirenone, have suggested its potential to improve vitamin D metabolism through changes in kidney gene expression nih.gov. Drospirenone itself possesses antimineralocorticoid activity, which could theoretically interact with pathways influenced by vitamin D, although direct evidence of drospirenone modulating specific vitamin D metabolic enzymes or pathways requires further investigation nih.govdrugbank.comnih.gov.

Table 3: Association of Drospirenone-Containing Oral Contraceptives with Vitamin D Levels

Study FindingAssociation with DrospirenoneReference
Serum 25(OH)D levelsAssociated with higher levels in healthy patients when used in combined oral contraceptives (COC) with ethinylestradiol (EE2) nih.gov
Serum 25(OH)D levelsIncreased circulating levels of 25(OH)D in premenopausal, healthy women nih.gov
Serum 25(OH)D levelsOral contraceptive use increases circulating levels of 25(OH)D kup.at

Note: 25(OH)D = 25-hydroxyvitamin D, EE2 = Ethinylestradiol.

Compound List:

17R-Drospirenone (Drospirenone, DRSP)

Progesterone (P)

Medroxyprogesterone acetate (MPA)

Levonorgestrel (LNG)

Ethinylestradiol (EE2)

Estradiol (E2)

Nestorone (NES)

Spironolactone

1,25-dihydroxyvitamin D (Calcitriol)

25-hydroxyvitamin D (25[OH]D)

Metabolic Transformations and Biotransformation Pathways

Major Metabolites Identification and Characterization

Following oral administration, 17R-Drospirenone is heavily metabolized. drugbank.com The two principal metabolites identified in human plasma are the acid form of 17R-Drospirenone and 4,5-dihydro-drospirenone-3-sulfate. drugs.comfda.gov Both of these major metabolites are considered pharmacologically inactive. drugs.comfda.govwikipedia.org Unchanged 17R-Drospirenone is excreted only in trace amounts. wikipedia.orgtga.gov.au

Table 1: Major Metabolites of 17R-Drospirenone

Metabolite Name Abbreviation / Alternate Name Formation Pathway Pharmacological Activity
Acid Form of 17R-Drospirenone M11 Opening of the lactone ring Inactive drugs.comfda.govwikipedia.org

One of the primary metabolic pathways for 17R-Drospirenone involves the opening of its γ-lactone ring. drugs.comwikipedia.orgnih.gov This transformation results in the creation of an acidic metabolite, often referred to as the acid form of drospirenone (B1670955) or M11. drugbank.comnih.govpharmacompass.com This process is a significant route of metabolism and occurs independently of the cytochrome P450 (CYP) enzyme system. wikipedia.orgtga.gov.au This metabolite is one of the two major forms found in plasma and is not pharmacologically active. drugs.comfda.gov

The second major metabolite is 4,5-dihydro-drospirenone-3-sulfate, also known as M14. drugbank.compharmacompass.comclearsynth.com Its formation involves two key steps: the reduction of the C4-C5 double bond within the drospirenone structure, followed by sulfation at the 3-position. drugs.comfda.govwikipedia.org Similar to the formation of the acid metabolite, this biotransformation pathway is also independent of the CYP450 system. wikipedia.orgtga.gov.au This sulfated conjugate is also pharmacologically inactive. drugs.comfda.gov

Enzymatic Pathways Involved in 17R-Drospirenone Metabolism

The metabolism of 17R-Drospirenone is multifaceted, utilizing both CYP-dependent and CYP-independent enzymatic reactions, as well as subsequent conjugation pathways for excretion.

Table 2: Enzymatic Pathways in 17R-Drospirenone Metabolism

Pathway Enzymes Involved Key Transformation Resulting Metabolites
CYP-Mediated Cytochrome P450 3A4 (CYP3A4) Oxidative metabolism Various oxidation products (minor)
Non-CYP-Mediated Reductases, Esterases Opening of lactone ring; Reduction of C4-C5 double bond Acid form of 17R-Drospirenone; 4,5-dihydro-drospirenone

| Conjugation | Sulfotransferases (SULTs), Uridyl-glucuronosyl-transferases (UGTs) | Sulfation, Glucuronidation | 4,5-dihydro-drospirenone-3-sulfate; Glucuronide conjugates |

While the main metabolites are formed through non-CYP pathways, 17R-Drospirenone is also subject to oxidative metabolism catalyzed by the cytochrome P450 enzyme system, specifically CYP3A4. drugbank.comdrugs.comfda.govwikipedia.orgtga.gov.au Although early in vitro data suggested this was a minor pathway, subsequent in vivo studies have confirmed its significance. nih.govresearchgate.net Co-administration of 17R-Drospirenone with strong CYP3A4 inhibitors, such as ketoconazole (B1673606) or boceprevir, resulted in a two- to three-fold increase in its plasma concentration, indicating a substantial role for CYP3A4 in its clearance. nih.govresearchgate.net

The formation of the two major, pharmacologically inactive metabolites occurs without the involvement of the P450 system. wikipedia.orgtga.gov.aunih.gov The creation of the acid form of 17R-Drospirenone happens through the hydrolytic opening of the lactone ring, likely mediated by esterases. researchgate.net The other major pathway involves the reduction of the A-ring, which forms 4,5-dihydro-drospirenone, a step preceding sulfation. drugs.comwikipedia.org These non-oxidative pathways represent the most substantial initial steps in the metabolism of 17R-Drospirenone.

Following initial metabolism, the resulting compounds undergo Phase II conjugation reactions to facilitate their excretion. nih.gov The metabolites of 17R-Drospirenone are eliminated from the body primarily as sulfate (B86663) and glucuronide conjugates. drugbank.comdrugs.comwikipedia.org Sulfation is a key step in the formation of 4,5-dihydro-drospirenone-3-sulfate. drugs.comfda.govwikipedia.org In urine, approximately 38% to 47% of the identified metabolites are present as glucuronide and sulfate conjugates. wikipedia.orgresearchgate.net In feces, these conjugates account for about 17% to 20% of the excreted metabolites. drugbank.comwikipedia.orgresearchgate.net

Biotransformation Products in Environmental Systems and their Endocrine Activity

The synthetic progestin 17R-Drospirenone (DRSP), upon entering environmental systems such as wastewater treatment plants and agricultural soils, undergoes microbial transformation, leading to the formation of various biotransformation products (TPs). These TPs can possess altered endocrine activity compared to the parent compound, raising concerns about their potential environmental impact.

In laboratory-scale activated sludge systems, which simulate the conditions of a wastewater treatment plant, DRSP has been observed to undergo rapid biotransformation. nih.gov The half-life of DRSP in these systems is less than 0.5 hours. nih.gov Two primary biotransformation pathways have been identified: 1,2-dehydrogenation and lactone ring hydrolysis. nih.gov

The major transformation product formed through 1,2-dehydrogenation is TP 364, also known as spirorenone. nih.gov This product is notable because it is an antimineralocorticoid drug candidate, indicating that it retains biological activity. nih.gov Another significant biotransformation product, formed via lactone ring hydrolysis, is TP 384. nih.gov In contrast to spirorenone, TP 384 is considered pharmacologically inactive. nih.gov Other minor transformation pathways observed in activated sludge include hydroxylation, methoxylation, and hydrogenation of the 3-keto and C4(5) double bond. nih.gov

The biotransformation of DRSP has also been investigated in agricultural soils. In this environmental compartment, 1,2-dehydrogenation is also a primary transformation pathway, with reported yields ranging from 32.3% to 214%. bohrium.comnih.gov It has been noted that some of the transformation products generated in soil exhibit progestogenic and antimineralocorticoid activity, and potentially genotoxicity. bohrium.comnih.gov

Biotransformation of 17R-Drospirenone in Activated Sludge

Data derived from studies on laboratory-scale activated sludge systems. nih.gov

Biotransformation of 17R-Drospirenone in Agricultural Soils

Data derived from studies on various agricultural soils. bohrium.comnih.gov

Analytical and Characterization Methodologies for Research

Immunoassays (e.g., Radioimmunoassays - RIA) in Research Contexts

Immunoassays, particularly Radioimmunoassays (RIA), have historically been recognized for their high sensitivity and specificity in quantifying analytes like hormones and drugs in biological samples biotech-spain.comvghtpe.gov.tw. RIA operates on the principle of competitive binding between a radiolabeled antigen and an unlabeled antigen (the analyte in the sample) for a limited number of specific antibody binding sites biotech-spain.comvghtpe.gov.tw. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample biotech-spain.comvghtpe.gov.tw.

In the context of drospirenone (B1670955) research, RIA methods have been utilized for its determination in biological fluids, such as serum researchgate.netnih.govtandfonline.com. For instance, a validated radioimmunoassay method was employed to measure drospirenone (DRSP) concentrations in serum, with a lower limit of quantification reported between 0.25–0.5 ng/mL tandfonline.com. This method demonstrated interassay coefficients of variation ranging from 5.2% to 11.2% and mean accuracy between 92% and 108% tandfonline.com. Another study also reported the use of a validated radioimmunoassay for DRSP, noting its application in pharmacokinetic studies nih.gov. While LC-MS/MS has become a preferred method due to its speed and selectivity, RIA remains a valuable tool for sensitive analyses, particularly in research settings where high sensitivity is paramount researchgate.netresearchgate.net.

Sample Preparation Techniques for Complex Matrices (e.g., Solid-Phase Extraction)

The analysis of drospirenone in complex biological matrices, such as plasma or serum, necessitates effective sample preparation techniques to remove interfering substances and concentrate the analyte. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering rapid and selective sample purification prior to chromatographic analysis sigmaaldrich.comresearchgate.net. SPE involves the partitioning of analytes from a liquid sample onto a solid stationary phase sigmaaldrich.comresearchgate.net.

Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, has proven particularly effective in selectively separating drospirenone and ethinyl estradiol (B170435) from matrix components, thereby minimizing matrix effects researchgate.netchromatographyonline.comwaters.comchromatographyonline.com. For example, a study utilized mixed-mode SPE to isolate drospirenone from human plasma, achieving recoveries of 83.31–92.58% for quality control samples chromatographyonline.com. Another approach involved using Oasis HLB 60 mg cartridges for solid-phase extraction of drospirenone from human EDTA plasma, followed by derivatization and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) google.com. This method enabled the determination of drospirenone in human plasma over the concentration range of 0.25 to 100.40 ng/mL google.com. Liquid-liquid extraction (LLE) has also been employed, with one study reporting its effectiveness in extracting drospirenone from rat plasma, ensuring good resolution between the analyte and plasma components pjps.pk.

Method Validation Parameters for Research Applications

The validation of analytical methods for drospirenone is critical to ensure the reliability and accuracy of research findings. Key validation parameters, often guided by ICH (International Council for Harmonisation) guidelines, include sensitivity, selectivity, accuracy, and precision ijpsjournal.comhumanjournals.comiajpr.comafricanjournalofbiomedicalresearch.comresearchgate.netgreenpharmacy.info.

Sensitivity: This refers to the method's ability to detect and quantify low concentrations of the analyte. For instance, a UV-Visible spectrophotometric method reported a limit of detection (LOD) of 0.363 µg/mL and a limit of quantification (LOQ) of 1.04 µg/mL for drospirenone ijpsjournal.com. Similarly, an RP-HPLC method established an LOD of 0.16 µg/mL and an LOQ of 0.75 µg/mL iajpr.com. LC-MS/MS methods have demonstrated even higher sensitivity, with LOQs reported as low as 0.5 ng/mL in human plasma researchgate.netchromatographyonline.com.

Selectivity/Specificity: This parameter ensures that the method can accurately measure the analyte in the presence of other components in the sample matrix, including impurities and degradation products humanjournals.comiajpr.comafricanjournalofbiomedicalresearch.com. Forced degradation studies are often conducted to demonstrate the method's stability-indicating nature and its ability to resolve drospirenone from its degradation products humanjournals.comiajpr.comijper.org.

Accuracy: Accuracy is assessed through recovery studies, where known amounts of the analyte are added to the sample matrix. For drospirenone, recovery studies have consistently shown high accuracy, with reported values ranging from 99.28% to 102.11% for UV-Vis methods ijpsjournal.com, and 99.06% to 100.78% for RP-HPLC methods humanjournals.com. SPE recovery rates for drospirenone have also been reported to be higher than 61.02% in some toxicological analyses nih.gov.

Precision: Precision evaluates the method's reproducibility and consistency. It is typically assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision). For drospirenone analysis, precision studies have shown low relative standard deviations (RSD), often less than 2% for repeatability and inter-day precision, indicating a highly precise method ijpsjournal.comhumanjournals.comiajpr.comresearchgate.net. For example, one study reported %RSD values for repeatability of less than 2% researchgate.net, while another noted %RSD values for repeatability and intermediate precision of less than 2% ijpsjournal.com.

Drospirenone Analytical Method Validation Parameters

ParameterUV-Vis Spectrophotometry ijpsjournal.comRP-HPLC humanjournals.comRP-HPLC iajpr.comLC-MS/MS chromatographyonline.com
Sensitivity (LOQ) 1.04 µg/mL0.75 µg/mL0.75 µg/mL0.5 ng/mL
Accuracy (Recovery) 99.28% - 102.11%99.06% - 100.78%99.06% - 100.62%Within 15% of expected values
Precision (%RSD) 1.73% (Repeatability)< 2.0% (Inter-day)< 2.0% (Inter-day)CV% ≤ 5.58 (Intra-batch), CV% < 6.08 (Inter-batch)
Linearity Range 3–15 µg/mL3–18 μg/mL3–18 μg/mL0.5–250 ng/mL
Correlation Coeff. 0.99990.99931.0> 0.997

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

17R-Drospirenone as a Spirolactone Derivative

Drospirenone (B1670955) (DRSP) is classified as a synthetic progestogen belonging to the 17α-spirolactone class of compounds wikipedia.orgoncotarget.comnih.govnih.goveuropeanreview.orgtandfonline.comnih.govnih.govslinda.uytandfonline.comresearchgate.netresearchgate.nettandfonline.comresearchgate.netthe-hospitalist.org. It is structurally analogous to spironolactone, a well-known aldosterone (B195564) antagonist wikipedia.orgoncotarget.comnih.goveuropeanreview.orgtandfonline.comnih.govnih.govtandfonline.comresearchgate.netresearchgate.nettandfonline.comresearchgate.netthe-hospitalist.orgnih.govdroracle.aimdpi.comdrugbank.com. Notably, drospirenone is recognized as the first synthetic progestin not directly derived from a sex steroid, setting it apart from the pregnane (B1235032) and estrane/gonane classes of progestins nih.gov. Its unique chemical structure features a spirolactone moiety at the C17 position and two cyclopropyl (B3062369) groups at the C6-C7 and C15-C16 positions, which are believed to contribute to its distinctive pharmacological actions europeanreview.org.

Comparison with Endogenous Progesterone (B1679170) and Other Synthetic Progestins

Drospirenone exhibits a pharmacological profile that closely mirrors that of endogenous progesterone, particularly in its interactions with steroid hormone receptors and its resulting physiological effects wikipedia.orgslinda.uytandfonline.comresearchgate.netdroracle.ainih.gov.

Comparison with Progesterone: Both drospirenone and progesterone demonstrate high binding affinities for the progesterone receptor (PR) and the mineralocorticoid receptor (MR) wikipedia.orgnih.govslinda.uytandfonline.comnih.govoup.comnih.gov. While drospirenone has approximately 19-70% of progesterone's affinity for the PR, its affinity for the MR is notably higher, estimated at about 230% of aldosterone's affinity, compared to progesterone's 100% wikipedia.orgnih.govslinda.uy. Both compounds possess considerable antimineralocorticoid activity, with drospirenone showing a more potent effect than progesterone in some assays slinda.uytandfonline.comnih.gov. Furthermore, drospirenone exhibits significantly higher antiandrogenic potency than progesterone, estimated to be 5-10 times greater nih.gov. A key difference lies in their interaction with the glucocorticoid receptor (GR); drospirenone displays low binding affinity and is devoid of glucocorticoid activity, whereas progesterone shows some binding to GR slinda.uynih.govnih.gov. Neither compound binds to the estrogen receptor (ER) slinda.uynih.govnih.gov.

Comparison with Other Synthetic Progestins: Drospirenone's progestogenic activity on the human endometrium is reported to be about 10% of that of levonorgestrel (B1675169) wikipedia.orgoncotarget.comeuropeanreview.org. In terms of antiandrogenic activity, drospirenone is potent, exhibiting approximately 30% of the activity of cyproterone (B1669671) acetate (B1210297) (CPA), a highly potent antiandrogenic progestin wikipedia.orgoncotarget.comnih.govnih.govslinda.uytandfonline.comdrugbank.comnih.gov. Unlike many other progestins, drospirenone does not bind to Sex Hormone Binding Globulin (SHBG) or Corticosteroid Binding Globulin (CBG), instead binding to albumin wikipedia.orgoncotarget.comresearchgate.net. This lack of SHBG binding distinguishes it from androgenic progestins like levonorgestrel. Drospirenone is considered a "new" progestin, designed to have no androgenic or estrogenic actions and to more closely mimic physiological progesterone oup.compoliklinika-harni.hr. It is one of the most potent antiandrogenic progestins available mdpi.com. Drospirenone also possesses a longer terminal half-life (approximately 30-34 hours) compared to some other newer progestins like dienogest (B1670515) the-hospitalist.orgaapec.org.

Table 1: Relative Receptor Binding Affinities (RBA) of Drospirenone and Progesterone

ReceptorDrospirenone (vs. Reference)Progesterone (vs. Reference)
PR19-70% (Promegestone=100%)100%
MR230% (Aldosterone=100%)100% (Aldosterone=100%)
AR0.6-65% (DHT=100%)Low affinity
GRLow affinityConsiderable binding
ERNo detectable bindingNo detectable binding

Note: Values are approximate and derived from various studies, reflecting relative binding affinities.

Rational Design and Synthesis of Novel Analogues

The development of drospirenone involved a rational design approach aimed at creating a progestin with an improved receptor selectivity profile, minimizing undesirable androgenic and estrogenic side effects, and retaining beneficial properties like those of progesterone nih.govtandfonline.comoup.compoliklinika-harni.hr. This led to the synthesis of a molecule with potent progestogenic, antimineralocorticoid, and antiandrogenic activities researchgate.netnih.gov.

The synthesis of drospirenone is a complex, multi-step process that has been patented by pharmaceutical companies like Schering AG and Evestra, Inc. mdpi.comgoogle.comresearchgate.net. These synthetic routes often begin with specific steroid precursors and involve intricate chemical transformations to introduce the characteristic spirolactone and cyclopropyl functionalities mdpi.comgoogle.com. Research into novel analogues continues, driven by the goal of further optimizing receptor specificity and therapeutic efficacy oup.com.

Elucidation of Structural Features Critical for Receptor Selectivity and Potency

The unique structural features of drospirenone, particularly the spirolactone at C17 and the cyclopropyl groups at C6-C7 and C15-C16, are critical for its distinct pharmacological actions, including its potent antimineralocorticoid and antiandrogenic activities europeanreview.org. These structural elements contribute to its high affinity for the PR and MR, while its lower affinity for the AR and negligible interaction with ER and GR underscore its receptor selectivity wikipedia.orgslinda.uynih.govnih.gov.

The antimineralocorticoid effect is primarily mediated by drospirenone's strong binding to the MR, acting as an antagonist to aldosterone nih.govnih.govtandfonline.comresearchgate.net. This interaction opposes the sodium-retaining effects of estrogens and can lead to beneficial cardiovascular effects, such as blood pressure reduction nih.govnih.govtandfonline.comtandfonline.comresearchgate.netdrugbank.com. The antiandrogenic activity arises from its ability to inhibit androgen receptor-mediated transcription and block the binding of androgens like testosterone (B1683101) to their receptors nih.govslinda.uyresearchgate.netnih.govdrugbank.com. This property is valuable for managing androgen-related conditions such as acne and hirsutism nih.govmdpi.comdrugbank.com.

While receptor binding affinities provide a basis for understanding activity, the precise three-dimensional conformation of the progestin molecule and its interaction with receptor binding pockets are crucial for determining downstream transcriptional effects oup.com. Structure-activity relationship (SAR) studies continue to explore how modifications to the drospirenone scaffold influence its potency and selectivity across various steroid receptors, aiming to further refine its therapeutic potential researchgate.net.

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthesis and Green Chemistry Approaches

The chemical synthesis of drospirenone (B1670955) is a complex process where stereoselectivity is crucial for ensuring the correct three-dimensional structure and, consequently, its biological activity. Researchers are actively exploring more efficient and environmentally sustainable synthetic routes. A significant challenge in drospirenone synthesis is the potential for 15,16-methylene-17-spirolactones to rearrange under acidic conditions, leading to the formation of an inverted 17-spirolactone isomer that is difficult to separate from the desired product.

Recent advancements focus on overcoming these challenges. One promising approach is a nonclassical stereoselective semi-synthesis that utilizes a cross-metathesis reaction catalyzed by a Grubbs-Hoveyda second-generation catalyst. This method introduces the ester moiety at the C-17 position efficiently and, importantly, avoids the use of harmful heavy-metal-based oxidants, presenting a valuable "green" alternative to existing methods. Other innovative strategies include the use of lithium acetylide of ethyl propiolate as a key building block for the spirolactone ring.

Further efforts in green chemistry aim to reduce the environmental impact of the manufacturing process. This includes developing syntheses that avoid harsh reagents like chromium (VI) oxide and hydrogenation steps that can lead to unwanted byproducts. The principles of green chemistry, such as the use of non-toxic solvents, nanocatalysts, and light-based energy sources, are being increasingly investigated for pharmaceutical synthesis to minimize hazardous waste and improve safety and sustainability.

Synthetic ApproachKey FeaturesReference
Cross-Metathesis Uses Grubbs-Hoveyda catalyst; avoids heavy-metal oxidants; no protecting groups required.
Propargyl Alcohol Anion Addition Inhibits premature spirolactone formation; avoids acid-catalyzed isomerization.
Stereospecific Reduction Employs a novel ZnI2/Et3SiH system for mild and stereospecific tertiary alcohol reduction.
Oxidative Lactonization Alternative oxidation processes that avoid the use of chromium.

Deeper Mechanistic Insights into Receptor Interactions and Signaling Cascades

Drospirenone's unique pharmacological profile stems from its interactions with several steroid hormone receptors. Unlike many other synthetic progestins, it closely resembles natural progesterone (B1679170), exhibiting potent antimineralocorticoid and antiandrogenic activities alongside its primary progestogenic effects. In-vitro studies have demonstrated that drospirenone binds with high affinity to the progesterone receptor (PR) and the mineralocorticoid receptor (MR), but has a lower affinity for the androgen receptor (AR) and no detectable binding to the estrogen receptor.

Relative Binding Affinity of Drospirenone to Steroid Receptors
ReceptorBinding Affinity Compared to Endogenous LigandResulting Activity
Progesterone Receptor (PR)HighAgonist (Progestogenic)
Mineralocorticoid Receptor (MR)Higher than aldosterone (B195564)Antagonist (Antimineralocorticoid)
Androgen Receptor (AR)LowerAntagonist (Antiandrogenic)
Glucocorticoid Receptor (GR)LowerNo significant activity
Estrogen Receptor (ER)No detectable bindingNo estrogenic activity

Future research aims to dissect the precise molecular mechanisms and downstream signaling cascades that follow these receptor interactions. The antimineralocorticoid activity is of particular interest; by blocking the MR, drospirenone counteracts the sodium- and water-retaining effects of aldosterone, an action mediated through the renin-angiotensin-aldosterone system (RAAS). This antagonism may also have beneficial effects on the cardiovascular system beyond the kidneys. Similarly, its antiandrogenic effects, which involve blocking testosterone (B1683101) from binding to the AR, are a key area of study. Understanding how drospirenone modulates complex signaling networks, such as the RANK/RANKL/OPG pathway involved in bone metabolism, will provide a more complete picture of its biological effects.

Development of Advanced Preclinical Models for Specific Biological Pathways

To better predict the clinical effects of 17R-Drospirenone, researchers are moving beyond traditional preclinical models. Historically, a range of animal models has been used to characterize its activity, including rabbits for endometrial transformation and rats to assess antimineralocorticoid and antiovulatory effects. While informative, these models have limitations in fully replicating human physiology.

The future of preclinical testing lies in the development and application of advanced in vitro models that offer greater physiological relevance. These include three-dimensional (3D) cell cultures, organoids, and organ-on-a-chip (OOC) platforms. Such models can more accurately maintain cellular differentiation and protein expression levels found in human organs. For drospirenone, specific applications could include:

Kidney-on-a-chip models: To study the compound's antimineralocorticoid effects on renal tubules with high precision.

Cardiovascular models: Utilizing engineered heart tissues or vascular models on a chip to investigate its effects on cardiac cells and blood vessels, building on findings from earlier preclinical studies.

Liver organoids: To gain deeper insights into its biotransformation and potential effects on hepatic function.

These advanced platforms allow for the modeling of complex microenvironments and can provide greater insight into human physiology at both the single-organ and multi-organ levels, bridging the gap between preclinical research and clinical outcomes.

Role of Biotransformation Products in Environmental and Biological Systems

Once administered, 17R-Drospirenone is extensively metabolized. Its primary metabolites in humans are the pharmacologically inactive acid form of drospirenone and 4,5-dihydrodrospirenone-3-sulfate. However, the broader spectrum of biotransformation products and their biological and environmental significance is an active area of research. Studies have shown that long-term use of contraceptives containing drospirenone can alter the balance between phase I and phase II biotransformation reactions in the liver and may be associated with increased oxidative stress.

The environmental fate of drospirenone and its metabolites is also a growing concern. As a widely used pharmaceutical, it can enter aquatic ecosystems through wastewater. Studies using the fungus Cunninghamella elegans as a model for mammalian metabolism have identified several new hydroxylated and oxidized metabolites of drospirenone. Understanding the formation of these products is crucial for assessing their potential biological activity and environmental impact. Research on the environmental effects has utilized zebrafish to compare the endocrine-disrupting potential of contraceptive combinations containing drospirenone. Such studies are vital for evaluating the ecological footprint of drospirenone and its metabolites and for developing more environmentally benign alternatives.

Study AreaModel/MethodKey FindingsReference
Metabolite Identification Cunninghamella elegansIdentified four new and one known metabolite through hydroxylation and oxidation.
Human Metabolism Clinical StudiesPrimary metabolites are the acid form of DRSP and 4,5-Dihydrodrospirenone-3-sulfate.
Environmental Fate Ozonation of wastewaterDrospirenone is degraded by ozone but is more persistent than 17α-ethinylestradiol.
Environmental Impact Zebrafish (Danio rerio)Used to evaluate the endocrine disruption potential of drospirenone in combination with estrogens.

Design of Next-Generation 17R-Drospirenone Analogues with Tailored Pharmacological Profiles

The unique structure of 17R-Drospirenone, an analogue of the diuretic spironolactone, serves as a template for the design of new compounds with more refined pharmacological profiles. The structural modifications that differentiate drospirenone from spironolactone—specifically, the addition of two methylene groups and the removal of a C7α acetyl thio group—are responsible for its distinct progestogenic, antimineralocorticoid, and antiandrogenic properties.

Future drug design efforts will focus on creating novel analogues by strategically modifying the drospirenone scaffold. The goals of such medicinal chemistry programs could include:

Enhancing Receptor Selectivity: Fine-tuning the molecule's structure to increase its affinity for the progesterone receptor while minimizing interactions with androgen or other steroid receptors to reduce potential off-target effects.

Modulating Potency: Adjusting the antimineralocorticoid or antiandrogenic activity to better suit specific therapeutic applications, such as in hormone replacement therapy or for treating androgen-dependent conditions.

Improving Metabolic Stability: Designing analogues that are metabolized into completely inactive products to improve the safety profile and reduce the potential for active metabolites to cause unintended biological or environmental effects.

Research into drospirenone isomers, such as those with a 14β-hydrogen configuration, already demonstrates that chemists are actively exploring its structural possibilities. The new analogues identified through biotransformation studies can also serve as lead compounds for further development. By leveraging a deeper understanding of its structure-activity relationships, scientists aim to develop next-generation spirolactone-derived compounds with optimized efficacy and safety.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 17R-Drospirenone purity in synthetic batches?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (4.0 mm × 25 cm) and UV detection at 245 nm. Prepare a mobile phase of acetonitrile and water (variable ratios based on system suitability) and a diluent of water:acetonitrile (1:1). Calibrate using USP Drospirenone RS as a reference standard. Calculate purity by comparing peak responses of the assay preparation (20 mg/10 mL) against the standard (2 mg/mL). Ensure impurities (e.g., structural isomers like 17-epidrospirenone) are resolved with relative retention times .
  • Key Parameters : System suitability requires resolution ≥2.0 between Drospirenone and its closest impurity. Limit enantiomeric impurities to <0.5% via chiral chromatography .

Q. How should synthesis pathways for 17R-Drospirenone be designed to minimize structural isomer formation?

  • Methodological Answer : Optimize stereochemical control during lactonization and methylene bridge formation. Use chiral catalysts (e.g., asymmetric hydrogenation) to enforce the 17R configuration. Monitor intermediates via NMR (e.g., ¹H and ¹³C for δ-lactone conformation) and X-ray crystallography to confirm spatial arrangement of 15β,16β-methylene and 7β-hydroxymethyl groups. Purify via recrystallization in ethanol/water mixtures to remove 6α,7α or 17S isomers .

Q. What standard assays are used to evaluate 17R-Drospirenone’s receptor binding affinity in preclinical studies?

  • Methodological Answer : Perform competitive binding assays using human mineralocorticoid (MR) and progesterone (PR) receptors. Radiolabeled aldosterone or progesterone serves as the tracer. Calculate IC₅₀ values via nonlinear regression, and validate selectivity against glucocorticoid (GR) and androgen (AR) receptors. Use HEK-293 cells transfected with receptor plasmids for in vitro models .

Advanced Research Questions

Q. How can researchers resolve contradictions in 17R-Drospirenone’s MR antagonism data across different in vivo models?

  • Methodological Answer : Conduct species-specific pharmacokinetic (PK) profiling to assess metabolic stability (e.g., CYP3A4-mediated oxidation). Compare tissue distribution patterns using radiolabeled ¹⁴C-Drospirenone in rodent vs. primate models. Apply PBPK modeling to reconcile discrepancies in receptor occupancy and off-target effects. Validate findings with ex vivo receptor autoradiography .

Q. What strategies minimize enantiomeric impurities during chiral synthesis of 17R-Drospirenone?

  • Methodological Answer : Implement kinetic resolution using lipase-mediated esterification to separate 17R and 17S enantiomers. Characterize intermediates via polarimetry (specific rotation range: -120° to -130° in chloroform) and chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase). Optimize reaction temperature (-20°C) to reduce racemization during lactone ring closure .

Q. How should metabolic stability studies for 17R-Drospirenone be designed to identify reactive intermediates?

  • Methodological Answer : Incubate 17R-Drospirenone with human liver microsomes (HLMs) and recombinant CYP isoforms (3A4, 2C9). Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylated derivatives at C6/C15). Trap reactive electrophiles with glutathione (GSH) and characterize adducts via high-resolution MS. Cross-validate findings with in silico metabolite prediction tools (e.g., MetaSite) .

Q. What statistical approaches address batch-to-batch variability in 17R-Drospirenone’s pharmacological assays?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate impurity profiles (e.g., 17-epimer content) with bioactivity data. Use ANOVA with post-hoc Tukey tests to assess inter-batch differences in receptor binding IC₅₀. Establish acceptance criteria for critical quality attributes (CQAs) such as enantiomeric excess (>99.5%) and residual solvents (<300 ppm) .

Methodological Guidelines for Research Design

  • Data Contradiction Analysis : Use iterative hypothesis testing (e.g., falsification frameworks) to evaluate conflicting results. For receptor selectivity disputes, compare binding kinetics (Kd, Bmax) across cell lines and species .
  • Ethical Compliance : For human metabolite studies, obtain IRB approval and document informed consent. Include safety margins (e.g., 10× therapeutic exposure) in preclinical toxicology protocols .
  • Manuscript Preparation : Follow IMRAD structure with subheadings for reproducibility (e.g., "Stereochemical Validation" under Methods). Reference USP monographs for analytical protocols and deposit raw chromatograms in supplementary data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.